molecular formula C10H6BrN3 B1398502 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1208081-18-8

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1398502
M. Wt: 248.08 g/mol
InChI Key: WNHKJPZZKLEFOE-UHFFFAOYSA-N
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Description

“1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound1. However, specific details about this compound are not readily available in the sources I found. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals2.



Synthesis Analysis

The synthesis of related compounds has been reported in the literature34. However, specific synthesis methods for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” are not readily available in the sources I found.



Molecular Structure Analysis

The molecular structure of related compounds has been studied567. However, specific molecular structure analysis for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” is not readily available in the sources I found.



Chemical Reactions Analysis

The chemical reactions of related compounds have been studied894. However, specific chemical reactions analysis for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” is not readily available in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported19. However, specific physical and chemical properties for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” are not readily available in the sources I found.


Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile and its derivatives are extensively used in the synthesis of various compounds with potential medicinal applications. For instance, its derivatives have been synthesized and characterized for cytotoxic activity against diverse tumor cell lines, indicating their potential as anti-cancer agents. For example, certain analogs have exhibited significant activity on target cell lines like hepatocellular carcinoma HepG2, breast cancer MCF7, and lung carcinoma A549, among others (Srour et al., 2018). Additionally, it has been used as a building block for synthesizing new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives, showing its versatility in chemical synthesis (Ali et al., 2016).

Antimicrobial Applications

Compounds derived from 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been synthesized and demonstrated in-vitro antimicrobial activity. Novel Schiff bases synthesized using this compound have shown excellent activity against microbial strains, indicating its potential in developing antimicrobial agents (Puthran et al., 2019).

Photophysical and Quantum Chemical Analysis

The compound and its isomers have been subject to photophysical and quantum chemical analysis, indicating its relevance in understanding molecular structures and behaviors. For instance, studies have elucidated the solvatochromic response and encapsulation within β-cyclodextrin nanocavities of its isomers, providing insights into the behavioral nature of these compounds (Mati et al., 2012).

Safety And Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard10. It may cause skin irritation, serious eye irritation, and respiratory irritation10. However, specific safety and hazards information for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” is not readily available in the sources I found.


Future Directions

The future directions of related compounds have been discussed8. However, specific future directions for “1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile” are not readily available in the sources I found.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting further research is recommended.


properties

IUPAC Name

1-(3-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKJPZZKLEFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257388
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1208081-18-8
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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